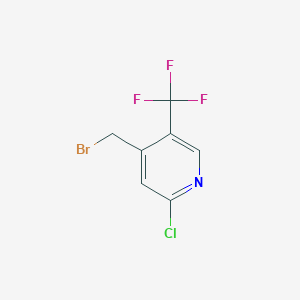

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-(bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLQZVDOPPOOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

A method for synthesizing 2-Chloro-4-(trifluoromethyl)pyridine involves reacting vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent to form an intermediate, which is then converted into the desired product under mild conditions.

Bromination of Pyridine Derivatives

Bromination is a common step in synthesizing bromomethylpyridines. This can be achieved using brominating agents like N-bromosuccinimide (NBS) or bromomethyl reagents.

Example: Bromination Using NBS

NBS is often used for the bromination of alkylpyridines. For instance, 2-methylpyridine reacts with NBS to yield mono- and di-bromomethylpyridines. This method can be adapted for other pyridine derivatives.

Preparation of 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine

Given the lack of specific literature on This compound , a potential synthesis route could involve:

- Trifluoromethylation : Introduce a trifluoromethyl group into a pyridine derivative using a suitable trifluoromethylating agent.

- Chlorination : Introduce a chloro group into the pyridine ring, possibly through a chlorination reaction.

- Bromination : Use a brominating agent like NBS to introduce a bromomethyl group.

Reaction Conditions and Yields

Reaction conditions and yields can vary significantly depending on the specific starting materials and reagents used. For related compounds, yields can range from moderate to high under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Agrochemical Applications

The primary application of 4-bromomethyl-2-chloro-5-(trifluoromethyl)pyridine lies in the agrochemical industry. Its derivatives are known for their effectiveness as herbicides and insecticides.

- Herbicides : Compounds containing the trifluoromethylpyridine moiety have been developed for controlling a range of weeds, particularly in cereal crops such as wheat. The introduction of these compounds has led to the creation of several herbicides that exhibit high efficacy against grass species .

- Insecticides : The biological activity of trifluoromethylpyridine derivatives extends to pest control. For instance, flonicamid, a compound derived from this class, acts as a modulator against aphids and is classified under the Insecticide Resistance Action Committee's Group 29 . The unique properties of fluorine and the pyridine structure enhance the potency and selectivity of these agrochemicals .

Pharmaceutical Applications

In addition to its role in agrochemicals, this compound has potential applications in pharmaceuticals:

- Drug Development : Several compounds with similar structures have been investigated for their therapeutic potential. For example, derivatives have been linked to the inhibition of specific enzymes that play critical roles in various diseases . The fluorinated pyridine derivatives are particularly noted for their ability to interact with biological targets due to their unique electronic properties.

- Clinical Trials : Some trifluoromethylpyridine derivatives are currently undergoing clinical trials for various indications, showcasing their promise in medicinal chemistry .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound:

- Optimization : SAR studies have revealed that modifications to the pyridine ring can significantly impact biological activity. For instance, substituents at specific positions on the pyridine ring can enhance insecticidal properties or improve selectivity against target pests .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of trifluoromethylpyridine derivatives:

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine and structurally related pyridine derivatives:

| Compound Name | Substituent Positions | Key Functional Groups | Reactivity/Applications | Reference |

|---|---|---|---|---|

| This compound | 4: BrCH₂; 2: Cl; 5: CF₃ | Bromomethyl, Cl, CF₃ | Alkylation, pharmaceutical intermediates | |

| 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 4: Br; 2: Cl; 5: CF₃ | Bromo, Cl, CF₃ | Suzuki coupling, agrochemical synthesis | |

| 2-Bromo-5-(trifluoromethyl)pyridine | 2: Br; 5: CF₃ | Bromo, CF₃ | Limited reactivity due to fewer substituents | |

| 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | 5: Br; 2: Cl; 4: CF₃ | Bromo, Cl, CF₃ | Positional isomerism alters electronic properties | |

| 2-Chloro-5-(trifluoromethyl)pyridin-4-amine | 2: Cl; 5: CF₃; 4: NH₂ | Cl, CF₃, amine | Bioactive intermediates in drug discovery |

Physicochemical Properties

| Property | 4-Bromomethyl-2-Cl-5-CF₃-Pyridine | 4-Bromo-2-Cl-5-CF₃-Pyridine | 2-Bromo-5-CF₃-Pyridine |

|---|---|---|---|

| Molecular Weight (g/mol) | 280.47 | 265.46 | 226.00 |

| Lipophilicity (LogP) | ~2.8 | ~2.5 | ~2.0 |

| Melting Point (°C) | 90–92 (estimated) | 85–87 | 72–74 |

| Solubility in Water | Low (<0.1 mg/mL) | Low (<0.1 mg/mL) | Moderate (~1 mg/mL) |

- The bromomethyl group increases molecular weight and lipophilicity compared to simpler bromo derivatives, enhancing membrane permeability in bioactive molecules .

Biological Activity

4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, has garnered attention for its potential biological activities. This compound features a unique arrangement of functional groups that enhance its reactivity and applicability in various fields, particularly in medicinal chemistry and agrochemicals. The presence of the bromomethyl group, chlorine atom, and trifluoromethyl group contributes to its distinctive properties, making it a subject of interest for drug development and biological research.

The molecular formula of this compound is , with a molecular weight of 260.44 g/mol. The trifluoromethyl group increases lipophilicity and metabolic stability, which are advantageous for drug-like properties.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Several studies have shown that compounds derived from this pyridine exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and phytopathogenic bacteria .

- Anticancer Activity : The compound's derivatives are being explored for their potential in cancer therapy, particularly for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that these compounds can effectively inhibit tumor growth and promote cell death through various mechanisms .

Antimicrobial Activity

A series of experiments tested the antibacterial efficacy of this compound derivatives against common pathogens. The results are summarized in the following table:

| Compound | Target Bacteria | EC50 (mg/L) | Comparison with Standard |

|---|---|---|---|

| E1 | Xanthomonas oryzae (Xoo) | 50 ± 0 | Better than thiodiazole copper (97 mg/L) |

| E3 | Ralstonia solanacearum | 40 ± 1.2 | Superior to bismerthiazol (124 mg/L) |

| F10 | Xoo | 83 | Comparable to commercial standards |

These findings indicate that certain derivatives possess superior antibacterial properties compared to established agricultural chemicals .

Anticancer Studies

In a study focusing on the anticancer potential of liposomal formulations containing derivatives of this compound, significant results were observed:

- In Vitro Efficacy : The encapsulated compounds showed a higher rate of apoptosis induction compared to non-encapsulated forms, with an apoptosis rate exceeding 15 times higher than controls .

- In Vivo Results : Tumor-bearing models treated with these formulations exhibited significant tumor growth inhibition rates ranging from 53% to 72%, demonstrating the compound's potential as an effective anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Damage Induction : The compound has been shown to interact with DNA, leading to damage that triggers cellular apoptosis.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is critical in preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress, further promoting apoptosis in targeted cells.

Q & A

Basic: What are the common synthetic routes for 4-Bromomethyl-2-chloro-5-(trifluoromethyl)pyridine?

Methodological Answer:

The synthesis typically involves halogenation and functionalization of pyridine precursors. For example:

- Vapor-phase halogen exchange : Starting from 2,3-dichloro-5-(trichloromethyl)pyridine, fluorine or bromine is introduced via gas-phase reactions using catalysts like HF or HBr .

- Chlorination of trifluoromethylpyridines : Direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine under controlled conditions (e.g., Cl₂ gas with UV activation) yields bromomethyl derivatives .

Key steps include purification via column chromatography and characterization using NMR and mass spectrometry to confirm regiochemistry.

Advanced: How to address regioselectivity challenges in functionalizing this compound?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Directing groups : Use protecting groups (e.g., Boc for amines) to block undesired positions during cross-coupling reactions .

- Metal catalysis : Pd-mediated Suzuki-Miyaura couplings favor the 4-bromomethyl site due to lower steric hindrance compared to the 2-chloro position .

- Temperature control : Lower temperatures (−20°C to 0°C) reduce side reactions at the trifluoromethyl group, preserving its integrity .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methylene protons in bromomethyl groups resonate at δ 4.5–5.0 ppm) and confirms substitution patterns .

- FTIR : Identifies C-F stretches (1100–1200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₇H₅BrClF₃N: calc. 282.92, obs. 282.91) .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic effects : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, slowing electrophilic substitution but enhancing stability in radical reactions .

- Steric hindrance : The bulky -CF₃ group directs coupling reactions to the less hindered bromomethyl site, as seen in Heck or Sonogashira reactions .

- Hydrogen bonding : The -CF₃ group can engage in weak non-covalent interactions, affecting crystal packing in X-ray studies .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Use N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact .

- Storage : Keep in amber vials at −20°C under inert gas (Ar/N₂) to prevent degradation .

- Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before aqueous disposal .

Advanced: What are the implications of structural modifications on biological activity?

Methodological Answer:

- Amino substitutions : Adding -NH₂ at the 2-position (e.g., 2-amino derivatives) enhances binding to bacterial enzymes like acps-pptase, as shown in docking studies .

- Halogen replacement : Replacing Br with -I increases lipophilicity, improving blood-brain barrier penetration in neuroactive drug candidates .

- Trifluoromethyl retention : Retaining -CF₃ maintains metabolic stability, critical for agrochemical persistence .

Basic: How to analyze data contradictions in synthetic yield optimization?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst loading) .

- HPLC-MS monitoring : Track intermediate formation to identify bottlenecks (e.g., bromomethyl group hydrolysis at high pH) .

- Statistical validation : Apply ANOVA to confirm reproducibility across batches .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes like acps-pptase, using PyMOL for visualization .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model electronic transitions in UV-Vis studies .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .

Basic: What are the key purity criteria for this compound in research use?

Methodological Answer:

- Chromatography : ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Elemental analysis : Match calculated vs. observed C/H/N content (±0.3% tolerance) .

- Melting point : Sharp range (e.g., 123–124°C) indicates absence of polymorphic impurities .

Advanced: How to design derivatives for enhanced photostability in material science applications?

Methodological Answer:

- Substitution at the 5-position : Introduce electron-donating groups (-OCH₃) to reduce photooxidation of the trifluoromethyl group .

- Polymer encapsulation : Embed in PMMA matrices to shield from UV radiation .

- Accelerated aging tests : Expose to 300 nm UV light and monitor degradation via TGA/DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.